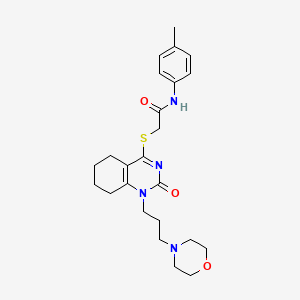
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide , with CAS number 899950-78-8, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C27H32N4O3S
- Molecular Weight : 492.6 g/mol
- Structural Features : The compound consists of a hexahydroquinazoline moiety linked to a thioether and an acetamide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. The key steps include:
- Formation of the hexahydroquinazoline core.
- Introduction of the morpholino and thioether functionalities.
- Finalization through acetamide formation.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Antitumor Activity : The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which can lead to oxidative stress and DNA damage .
- Antimicrobial Properties : Preliminary studies suggest that it could possess antimicrobial activity against various bacterial strains .
Antitumor Studies
A study explored the effects of similar quinazoline derivatives on cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer models, attributed to the compound's ability to intercalate DNA and disrupt topoisomerase activity .
Antimicrobial Activity
In vitro tests have assessed the antimicrobial efficacy of related compounds against pathogens such as Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed notable inhibition zones comparable to standard antibiotics like amoxicillin .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Breast cancer cell lines | Significant growth inhibition | |
| Antimicrobial | E. coli, S. aureus | Inhibition zones measured |
Pharmacological Applications
The structural complexity of this compound suggests potential applications in:
- Cancer Therapy : As a candidate for developing new antitumor agents due to its mechanism involving ROS generation and DNA interaction.
- Antimicrobial Treatments : Potential use in combating resistant bacterial strains.
属性
IUPAC Name |
N-(4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-18-7-9-19(10-8-18)25-22(29)17-32-23-20-5-2-3-6-21(20)28(24(30)26-23)12-4-11-27-13-15-31-16-14-27/h7-10H,2-6,11-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQWNCLBCINTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














